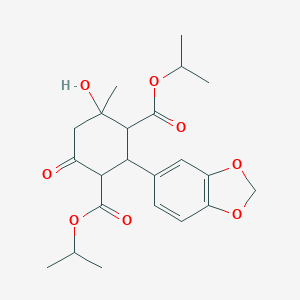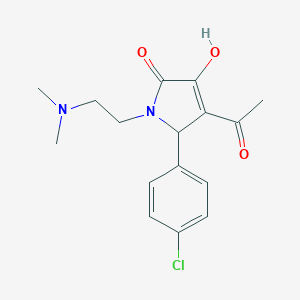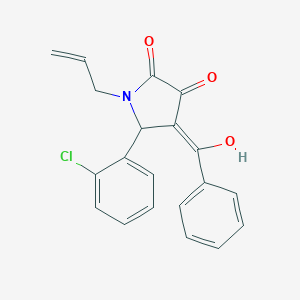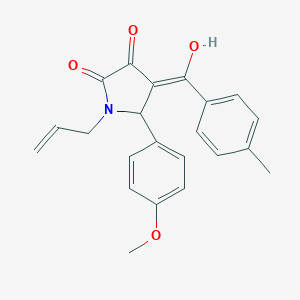![molecular formula C21H27Cl2N3O2S B282595 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide, also known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound has been found to be a potent inhibitor of chloride channels and has been used in various scientific research applications.
作用機序
The mechanism of action of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide involves the inhibition of chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has been found to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels.
Biochemical and Physiological Effects:
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of chloride transport, the modulation of ion channels, and the regulation of intracellular pH. 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has also been found to have anti-inflammatory effects and has been used to study the role of chloride channels in inflammation.
実験室実験の利点と制限
The advantages of using 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide in lab experiments include its potency as a chloride channel inhibitor and its non-specificity, which allows for the inhibition of multiple types of chloride channels. However, the limitations of using 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide include its potential toxicity and the need for careful dosing to avoid non-specific effects.
将来の方向性
For research on 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide include the development of more specific chloride channel inhibitors, the study of the role of chloride channels in various disease states, and the development of new therapeutic agents based on the inhibition of chloride channels. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide and its potential as a therapeutic agent.
合成法
The synthesis of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide involves the reaction of 2-ethylhexylamine with 2-chloroacetyl chloride to form N-(2-ethylhexyl)acetamide. This intermediate is then reacted with 4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-thiol to form 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide.
科学的研究の応用
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has been used in various scientific research applications, including the study of chloride channels and their role in physiological processes. It has been found to be a potent inhibitor of chloride channels in various cell types, including cardiac myocytes, smooth muscle cells, and epithelial cells. 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has also been used to study the role of chloride channels in cystic fibrosis and other diseases.
特性
分子式 |
C21H27Cl2N3O2S |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
2-[(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanyl-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C21H27Cl2N3O2S/c1-4-6-7-14(5-2)12-24-19(27)13-29-21-25-18(20(28)26(21)3)10-15-8-9-16(22)11-17(15)23/h8-11,14H,4-7,12-13H2,1-3H3,(H,24,27)/b18-10- |
InChIキー |
ZGGUMDLHBAJZCV-ZDLGFXPLSA-N |
異性体SMILES |
CCCCC(CC)CNC(=O)CSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)N1C |
SMILES |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N1C |
正規SMILES |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)

![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)



![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)
